molecular formula C12H14O3 B6258300 methyl 2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate CAS No. 1187197-91-6

methyl 2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No.: B6258300
CAS No.: 1187197-91-6
M. Wt: 206.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of indenyl derivatives. This compound is characterized by the presence of a hydroxy group attached to the indene ring system, which is further connected to a methyl acetate group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate typically involves the reaction of 6-hydroxyindene with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes depending on the reducing agent used.

    Substitution: The hydroxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indenyl derivatives.

Scientific Research Applications

Methyl 2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    Indene: A parent compound with a similar indene ring structure but lacking the hydroxy and acetate groups.

    6-Hydroxyindene: Similar to the compound but without the methyl acetate group.

    Methyl Indene-1-acetate: Lacks the hydroxy group but has a similar acetate functionality.

Uniqueness: Methyl 2-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is unique due to the presence of both hydroxy and acetate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1187197-91-6

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.